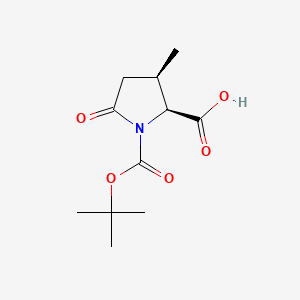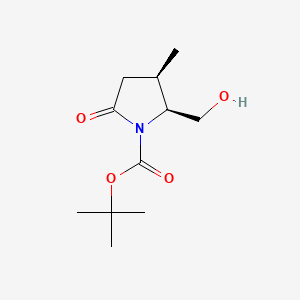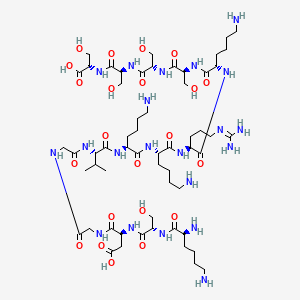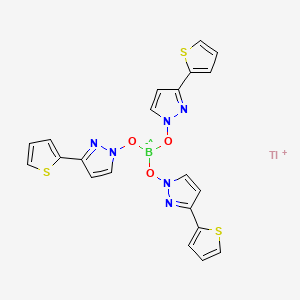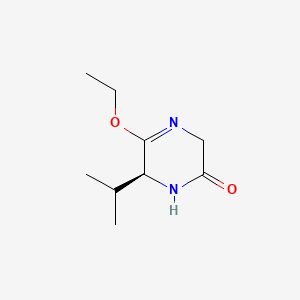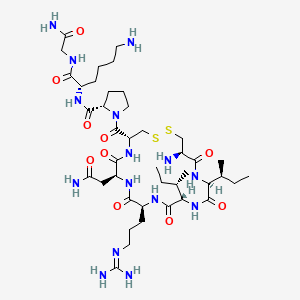
(Lys8)-Conopressin S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Lys8)-Conopressin S is a neuropeptide that belongs to the vasopressin/oxytocin family. It is naturally found in the venom of the cone snail Conus striatus. This peptide has gained significant attention in recent years due to its potential therapeutic applications in the field of neuroscience.
作用机制
(Lys8)-Conopressin S binds to the vasopressin/oxytocin receptors in the brain and modulates their activity. This neuropeptide has been shown to activate the G-protein-coupled receptor (GPCR) signaling pathway, leading to the release of intracellular messengers such as cAMP and calcium ions. These messengers then modulate the activity of ion channels and neurotransmitter release.
生化和生理效应
(Lys8)-Conopressin S has several biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This neuropeptide has also been shown to have anxiolytic and analgesic effects. Furthermore, recent studies have shown that (Lys8)-Conopressin S can modulate the activity of ion channels such as TRPV1 and TRPA1, which are involved in pain sensation.
实验室实验的优点和局限性
(Lys8)-Conopressin S has several advantages for lab experiments. It is a highly specific neuropeptide that can modulate the activity of specific receptors in the brain. Furthermore, it has a high affinity for its receptors, making it an effective tool for studying the activity of these receptors. However, (Lys8)-Conopressin S is a complex peptide that is difficult to synthesize, which can limit its availability for lab experiments.
未来方向
There are several future directions for the study of (Lys8)-Conopressin S. One direction is to study its effects on other ion channels and receptors in the brain. Another direction is to investigate its potential therapeutic applications in the treatment of pain and anxiety disorders. Furthermore, the development of new synthesis methods for (Lys8)-Conopressin S could increase its availability for lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, (Lys8)-Conopressin S is a neuropeptide that has several potential applications in the field of neuroscience. Its ability to modulate the activity of specific receptors in the brain makes it an effective tool for studying the activity of these receptors. Furthermore, its potential therapeutic applications in the treatment of pain and anxiety disorders make it an exciting area of research.
合成方法
The synthesis of (Lys8)-Conopressin S is a challenging process due to its complex structure. However, several methods have been developed to synthesize this peptide. The most common method involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学研究应用
(Lys8)-Conopressin S has several potential applications in the field of neuroscience. It has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This neuropeptide has also been shown to have anxiolytic and analgesic effects. Furthermore, recent studies have shown that (Lys8)-Conopressin S can modulate the activity of ion channels such as TRPV1 and TRPA1, which are involved in pain sensation.
属性
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13,16-bis[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H73N15O10S2/c1-5-21(3)31-38(64)51-25(12-9-15-48-41(46)47)35(61)52-26(17-29(44)57)36(62)53-27(20-68-67-19-23(43)33(59)54-32(22(4)6-2)39(65)55-31)40(66)56-16-10-13-28(56)37(63)50-24(11-7-8-14-42)34(60)49-18-30(45)58/h21-28,31-32H,5-20,42-43H2,1-4H3,(H2,44,57)(H2,45,58)(H,49,60)(H,50,63)(H,51,64)(H,52,61)(H,53,62)(H,54,59)(H,55,65)(H4,46,47,48)/t21-,22-,23-,24-,25-,26-,27-,28-,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWOKFQUEUZKDE-GDVWXNPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)[C@@H](C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H73N15O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1000.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Lys8)-Conopressin S | |
CAS RN |
130836-26-9 |
Source


|
| Record name | 130836-26-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

